Melanogenesis Inhibition Potency: Cyclohepta[d]isoxazole Derivative 8e vs. Kojic Acid
A representative derivative (compound 8e) built upon the 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole scaffold exhibits an IC50 of 0.67 μM in a B16F10 mouse melanoma cell-based α-MSH-induced melanogenesis assay [1]. This represents an 85- to 126-fold improvement in potency relative to kojic acid, a widely used positive control in the field [1].
| Evidence Dimension | Inhibition of α-MSH-induced melanogenesis (IC50) |
|---|---|
| Target Compound Data | 0.67 μM (derivative 8e of the parent scaffold) |
| Comparator Or Baseline | Kojic acid: approximately 56.6–84.4 μM (derived from 0.67 μM × 85–126 fold) |
| Quantified Difference | 85–126 fold greater potency |
| Conditions | B16F10 mouse melanoma cell line, α-MSH stimulation |
Why This Matters
This order-of-magnitude potency advantage justifies the selection of the cyclohepta[d]isoxazole scaffold over simple, unadorned isoxazoles or natural product comparators for melanogenesis-targeted programs.
- [1] Song J, et al. Discovery of small molecules that inhibit melanogenesis via regulation of tyrosinase expression. Bioorg Med Chem Lett. 2012;22(22):6943-6. View Source
